1-(4-Nitrophenyl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as aryl α-nitrocyclopropanecarboxylates, has been explored through nucleophilic ring opening reactions. These reactions involve the use of sterically protected but electronically effective carbonyl and nitro groups, leading to the formation of various products including α-amino acid esters and γ-substituted α-amino acids . The use of reagents like Zn/AcOH/Ac2O for the reduction of nitro groups to amino groups is a common step in these syntheses .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" has been studied, revealing the influence of substituents on the aromatic ring and the stereochemistry of the cyclopropane ring. For instance, a monoclinic polymorph of 4-nitrophenylacetic acid has been reported, which differs in molecular conformation and intermolecular contacts from its orthorhombic form . The dihedral angle between the carboxylic acid group and the aromatic ring is a notable feature that affects the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of esters of aryl cyclopropanecarboxylic acids with nitrous acid has been investigated, leading to the formation of aryl-substituted isoxazoles and dihydroisoxazoles. The regioselectivity of these reactions is influenced by the nature and position of substituents on the aromatic ring . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles, showcasing the versatility of cyclopropane derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" and its derivatives can be inferred from the behavior of similar compounds. The presence of nitro and carboxylic acid groups is likely to influence the acidity, solubility, and reactivity of the compound. The steric and electronic effects of the substituents play a significant role in determining the chemical properties and reactivity patterns of these compounds .
Scientific Research Applications
Structural Studies and Molecular Interactions 1-(4-Nitrophenyl)cyclopropanecarboxylic acid has been a subject of interest in structural chemistry. Korp, Bernal, and Fuchs (1983) explored the structures of closely related compounds, highlighting the importance of carboxyl groups and their interactions in molecular structures (Korp, Bernal, & Fuchs, 1983).
Synthesis of Amino Acids Vettiger and Seebach (1990) demonstrated the use of cyclopropanecarboxylates, which are closely related to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, in the synthesis of amino acids. This highlights its potential in the field of synthetic organic chemistry, particularly in amino acid synthesis (Vettiger & Seebach, 1990).
Precursors in Organic Synthesis Research by Wurz and Charette (2005) shows that compounds similar to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid can be used as precursors in the synthesis of dihydropyrroles and pyrroles, which are important in pharmaceutical and synthetic chemistry (Wurz & Charette, 2005).
Biological Activity and Derivatives Tian et al. (2009) studied derivatives of cyclopropanecarboxylic acid for their biological activities, such as herbicidal and fungicidal properties. This suggests potential applications of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in developing bioactive compounds (Tian, Song, Wang, & Liu, 2009).
Gold-Containing Derivatives Perevalova et al. (1989) explored the interaction of cyclopropanecarboxylic acid amides with gold compounds. This research could be relevant in understanding the complex interactions and potential applications of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in organometallic chemistry (Perevalova et al., 1989).
Synthesis of Complex Molecules Oikawa et al. (2011) used a cyclopropane-containing amino acid, similar to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, in the total synthesis of a marine sponge derivative. This research indicates the utility of such compounds in complex molecular syntheses (Oikawa, Sasaki, Sakai, & Sakai, 2011).
Lewis Acid-Catalyzed Reactions Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This research is relevant to understanding reaction mechanisms and synthesis techniques involving compounds like 1-(4-Nitrophenyl)cyclopropanecarboxylic acid (Lifchits & Charette, 2008).
properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWMWDHYGMVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601780 | |
Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)cyclopropanecarboxylic acid | |
CAS RN |
23348-99-4 | |
Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.